molecular formula C18H14Cl2N2O2 B3981695 2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione

2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione

Cat. No.: B3981695
M. Wt: 361.2 g/mol
InChI Key: JMUHNNFELKKTHI-UHFFFAOYSA-N
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Description

2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of dichloroanilino and dimethylamino groups attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1,4-dinitronaphthalene.

    Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminonaphthalene.

    Acylation: The amino groups are acylated to form 1,4-diacetylnaphthalene.

    Substitution: The acetyl groups are substituted with 3,4-dichloroaniline and dimethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated process control systems.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can yield hydroquinone derivatives.

    Substitution: The dichloroanilino and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce naphthohydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichloroanilino)-1,4-naphthoquinone: Similar structure but lacks the dimethylamino group.

    2-(3,4-Dichloroanilino)-3-methyl-1,4-naphthoquinone: Similar structure with a methyl group instead of a dimethylamino group.

    2-(3,4-Dichloroanilino)-3-ethyl-1,4-naphthoquinone: Similar structure with an ethyl group instead of a dimethylamino group.

Uniqueness

2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione is unique due to the presence of both dichloroanilino and dimethylamino groups, which may confer distinct chemical and biological properties compared to its analogs. These unique features could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(3,4-dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-22(2)16-15(21-10-7-8-13(19)14(20)9-10)17(23)11-5-3-4-6-12(11)18(16)24/h3-9,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUHNNFELKKTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Reactant of Route 2
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Reactant of Route 4
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Reactant of Route 5
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Reactant of Route 6
2-(3,4-Dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione

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